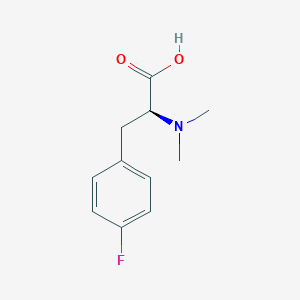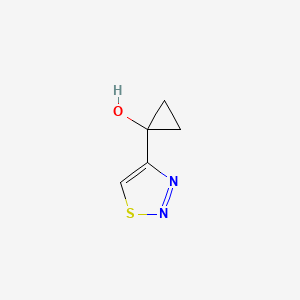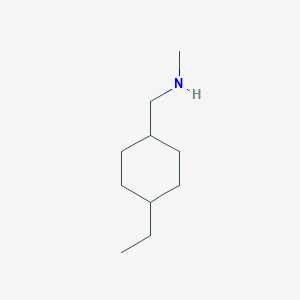
1-(4-ethylcyclohexyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylcyclohexyl)-N-methylmethanamine is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with an ethyl group and a methylamine group
Méthodes De Préparation
The synthesis of 1-(4-ethylcyclohexyl)-N-methylmethanamine can be achieved through several routes. One common method involves the alkylation of cyclohexylamine with ethyl bromide, followed by methylation using formaldehyde and hydrogen in the presence of a catalyst. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-ethylcyclohexyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-ethylcyclohexyl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies related to neurotransmitter activity and receptor binding due to its amine functionality.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-ethylcyclohexyl)-N-methylmethanamine involves its interaction with molecular targets such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-(4-ethylcyclohexyl)-N-methylmethanamine can be compared with other similar compounds, such as:
Cyclohexylamine: Lacks the ethyl and methyl groups, resulting in different chemical and biological properties.
N-methylcyclohexylamine: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
4-ethylcyclohexylamine:
Propriétés
Formule moléculaire |
C10H21N |
|---|---|
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
1-(4-ethylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H21N/c1-3-9-4-6-10(7-5-9)8-11-2/h9-11H,3-8H2,1-2H3 |
Clé InChI |
PKLMZZLWLMLLLC-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


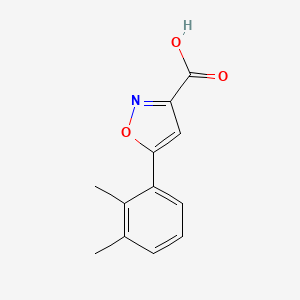
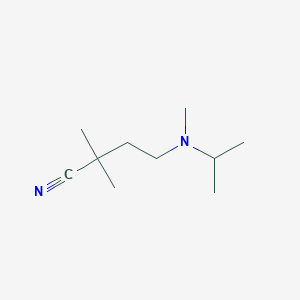



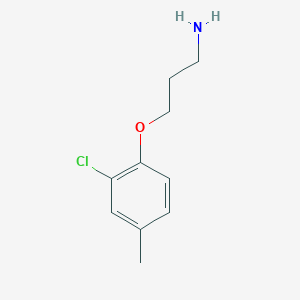
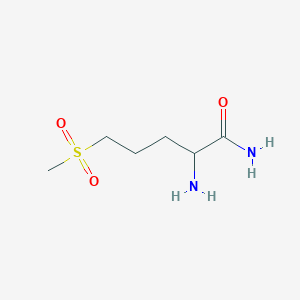
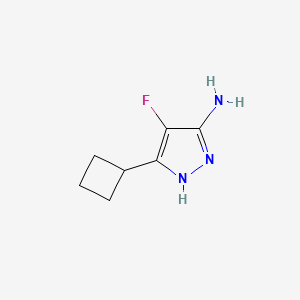

![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)


